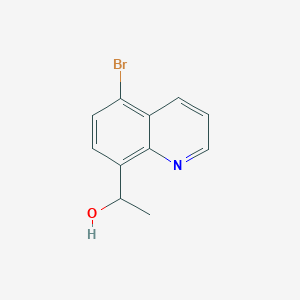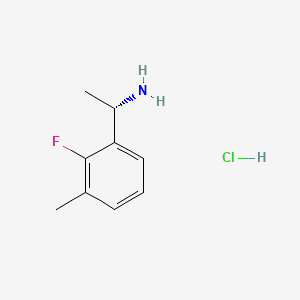
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methyl group on the aromatic ring can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: To study the effects of fluorinated amines on biological systems.
Industrial Applications: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- (S)-1-(2-Fluorophenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Methylphenyl)ethan-1-amine hydrochloride
- (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of a fluorine atom and a methyl group can enhance its stability and binding properties compared to other similar compounds.
特性
分子式 |
C9H13ClFN |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
(1S)-1-(2-fluoro-3-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-4-3-5-8(7(2)11)9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
InChIキー |
GHNHXSVGNAZOSO-FJXQXJEOSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@H](C)N)F.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(C)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


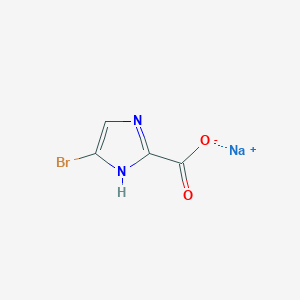
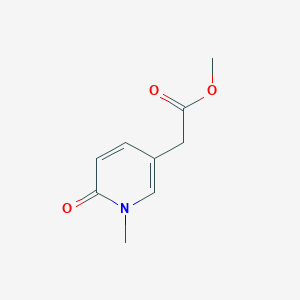

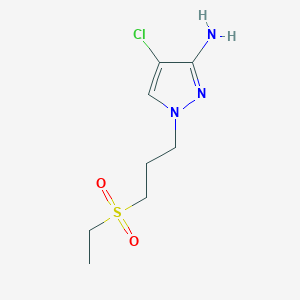
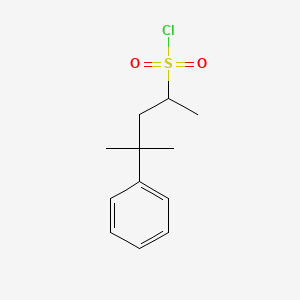



![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
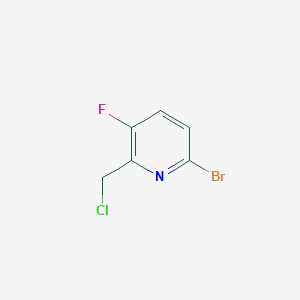
![3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328742.png)
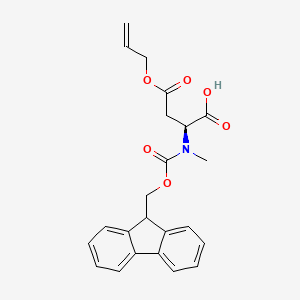
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
